Hydroxy Gliclazide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Gliclazide-d4 is a deuterium-labeled analogue of Hydroxy Gliclazide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C15H17D4N3O4S, and it has a molecular weight of 343.43 . This compound is often utilized in pharmacokinetic studies and metabolic research due to its labeled nature, which allows for precise tracking and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Gliclazide-d4 involves the incorporation of deuterium atoms into the Hydroxy Gliclazide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Starting Materials: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of Intermediate Compounds: The deuterated starting materials undergo a series of chemical reactions to form intermediate compounds.
Final Synthesis: The intermediate compounds are further reacted to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods may be employed.
Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Hydroxy Gliclazide-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonylurea group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Hydroxy Gliclazide-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in understanding metabolic pathways and the effects of drugs on metabolism.
Chemical Analysis: Utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantification.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Mechanism of Action
Hydroxy Gliclazide-d4, like its non-deuterated counterpart, exerts its effects by binding to the β cell sulfonylurea receptor (SUR1) in the pancreas. This binding blocks the ATP-sensitive potassium channels, leading to the closure of these channels. The resulting decrease in potassium efflux causes depolarization of the β cells, which triggers the release of insulin. This mechanism helps in lowering blood glucose levels in patients with diabetes .
Comparison with Similar Compounds
Gliclazide: The non-deuterated form of Hydroxy Gliclazide-d4, used as an oral antihyperglycemic agent.
Glipizide: Another sulfonylurea compound with a similar mechanism of action.
Glyburide: A sulfonylurea drug used to treat type 2 diabetes.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies, as it enables researchers to differentiate between the labeled and non-labeled forms of the compound .
Properties
CAS No. |
1346605-31-9 |
---|---|
Molecular Formula |
C15H21N3O4S |
Molecular Weight |
343.434 |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea |
InChI |
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)/i8D2,9D2 |
InChI Key |
IHCHVBQHVIUSTM-LZMSFWOYSA-N |
SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO |
Synonyms |
N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]-4-(hydroxymethyl)benzenesulfonamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.